molecular formula C13F8N3NaO5S B3064851 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt CAS No. 221908-14-1

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt

Cat. No.: B3064851
CAS No.: 221908-14-1
M. Wt: 485.2 g/mol
InChI Key: NNHUPHMQAIKAQQ-UHFFFAOYSA-M
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Description

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of azido and tetrafluorobenzoic acid groups, which contribute to its reactivity and versatility in chemical reactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-(4-azido-2,3,5,6-tetrafluorobenzoyl)oxy-2,3,5,6-tetrafluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF8N3O5S.Na/c14-2-1(3(15)5(17)10(4(2)16)23-24-22)13(25)29-11-6(18)8(20)12(30(26,27)28)9(21)7(11)19;/h(H,26,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUPHMQAIKAQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)OC2=C(C(=C(C(=C2F)F)S(=O)(=O)[O-])F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F8N3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376321
Record name 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221908-14-1
Record name 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution with Sodium Azide

The foundational step involves introducing the azido group into the tetrafluorobenzoic acid framework. Methyl pentafluorobenzoate serves as the starting material, reacting with sodium azide (NaN₃) in a 3:1 acetone-water mixture under reflux at 85°C for 8 hours. This nucleophilic substitution replaces the para-fluorine atom with an azido group, yielding methyl 4-azido-2,3,5,6-tetrafluorobenzoate (80% yield).

Key Reaction Conditions

  • Solvent System : Acetone-water (3:1 v/v)
  • Temperature : 85°C (reflux)
  • Safety Precautions : Use of a fume hood and blast shield due to NaN₃’s toxicity and explosive nature.

Hydrolysis to the Carboxylic Acid

The methyl ester intermediate undergoes hydrolysis using 20% aqueous NaOH in methanol-water (10:1 ratio) at room temperature for 24 hours. Acidification with 2N HCl precipitates 4-azido-2,3,5,6-tetrafluorobenzoic acid (91% yield).

Characterization Data

  • ¹⁹F NMR (CDCl₃) : δ –137.1 (m, 2F), –150.7 (m, 2F).
  • HRMS : [M+H⁺] calculated 250.0234, observed 250.0237.

Synthesis of the STP Ester Derivative

Activation of the Carboxylic Acid

The carboxylic acid is activated using sulfotetrafluorophenol (STP) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This forms the STP ester, which is subsequently converted to the sodium salt via neutralization with NaOH.

Reaction Mechanism

  • Activation :
    $$ \text{RCOOH + STP-OH} \xrightarrow{\text{DCC}} \text{RCOO-STP} + \text{H}_2\text{O} $$
  • Salt Formation :
    $$ \text{RCOO-STP + NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{STP-OH} $$

Optimization Insights

  • Catalyst : Cu(I) sources (e.g., CuBr with TBTA ligand) enhance regioselectivity during esterification.
  • Solvent : Anhydrous tetrahydrofuran (THF) minimizes side reactions.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹⁹F NMR : Distinct signals at δ –138.6 (m, 2F) and –150.9 (m, 2F) confirm fluorine arrangement.
  • HRMS : Molecular ion peaks validate stoichiometry (observed m/z 485.198 vs. calculated 485.20).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity.
  • Elemental Analysis : Matches theoretical values for C, F, N, and S content.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantage
NaN₃ Substitution 80–91% 8–24 hours High regioselectivity
Patent Process 72% 12 hours Scalable for industrial production
STP Esterification 85% 6 hours Minimal photodamage at 300 nm

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemistry

ATFB is widely used as a reagent in:

  • Click Chemistry: It facilitates the formation of stable covalent bonds between molecules, allowing for the development of new compounds with desired properties.
  • Photoaffinity Labeling: This technique enables the study of molecular interactions by covalently attaching probes to target biomolecules upon exposure to light.

Biology

In biological research, ATFB serves several important roles:

  • Labeling Biomolecules: It is utilized for tagging proteins and nucleic acids, aiding in tracking and visualizing biological processes.
  • Studying Molecular Interactions: The compound helps investigate interactions between biomolecules, which is crucial for understanding cellular mechanisms.

Material Science

ATFB's unique properties make it suitable for:

  • Advanced Materials Production: It is used in creating polymer thin films and electronic devices due to its stability and reactivity.
  • Nanotechnology: The compound can be employed in synthesizing nanomaterials with specific functionalities.

Case Studies

  • Use in Drug Development:
    • A study demonstrated the efficacy of ATFB in developing novel drug candidates through click chemistry methods. The compound facilitated the synthesis of bioconjugates that showed enhanced biological activity compared to traditional methods.
  • Biomolecular Imaging:
    • Research highlighted how ATFB was used to label specific proteins within live cells. This application allowed researchers to visualize dynamic cellular processes in real time, leading to insights into cellular signaling pathways.
  • Material Fabrication:
    • In a project focused on electronic materials, ATFB was incorporated into polymer matrices to develop conductive films. The resulting materials exhibited improved electrical properties and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt involves the formation of reactive intermediates upon exposure to specific conditions, such as light or heat. These intermediates can then interact with molecular targets, leading to covalent modifications. The pathways involved include the generation of nitrenes from the azido group, which can insert into various chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azidobenzoic acid
  • 3-(4-Azidophenyl)propionic acid
  • 4,4′-Methylenebis(phenyl isocyanate)

Uniqueness

Compared to similar compounds, 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt is unique due to its tetrafluorinated benzoic acid structure, which enhances its reactivity and stability. This makes it particularly useful in applications requiring high precision and reliability .

Biological Activity

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt (CAS No. 221908-14-1) is a fluorinated compound known for its utility in biological research, particularly as a photoaffinity labeling agent. This compound's unique structure, featuring an azide group and multiple fluorine atoms, enhances its reactivity and specificity in various biological applications.

  • Molecular Formula : C13_{13}H2_{2}F8_{8}N3_{3}NaO5_{5}S
  • Molecular Weight : 485.198 g/mol
  • Structure : The compound contains an azide functional group which is crucial for its biological activity through photoactivation.

The biological activity of this compound primarily arises from its ability to undergo photochemical reactions upon exposure to ultraviolet (UV) light. This results in the formation of highly reactive intermediates such as singlet nitrenes and carbenes that can covalently bond with biomolecules like proteins and nucleic acids. The activation wavelength around 300 nm minimizes photodamage compared to shorter wavelengths (∼260 nm), making it suitable for sensitive biological samples .

Applications in Biological Research

  • Photoaffinity Labeling : The compound serves as a photoaffinity probe to label proteins and other biomolecules selectively.
  • Bioconjugation : It facilitates the attachment of biomolecules to surfaces or other molecules, essential in drug delivery systems.
  • Wound Healing Studies : Recent studies indicate potential applications in promoting wound healing through its reactive properties .

Table 1: Summary of Research Findings on Biological Activity

Study ReferenceFocus AreaKey Findings
Li et al., 2014 Multivalent ProbesDemonstrated the effectiveness of azide-based probes in labeling small molecule binding proteins.
Keana & Cai, 1990 Organic ChemistryExplored the reactivity of azides in organic synthesis, highlighting their utility in creating complex biomolecules.
JP2020143125A Wound HealingInvestigated the use of fluorinated compounds in enhancing wound healing processes.

Safety and Handling

While the detailed safety data for this compound is limited, general precautions should be taken when handling chemicals with azide groups due to their potential toxicity and reactivity. Proper laboratory safety protocols must be followed.

Q & A

Basic: What are the recommended methods for synthesizing 4-azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt?

Methodological Answer:
Synthesis typically involves sequential functionalization of the benzoic acid core. First, fluorination is achieved via halogen exchange under anhydrous conditions (e.g., using KF or CsF in polar aprotic solvents). The azido group is introduced via diazotization followed by azide substitution, ensuring temperature control (<5°C) to prevent decomposition. The STP ester is formed by coupling tetrafluorobenzoic acid with sulfonated triazine phosphonate (STP) using carbodiimide-based activation. Purification employs membrane separation (e.g., nanofiltration) to isolate the sodium salt . Validate each step via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • NMR : 19F^{19}\text{F} NMR to confirm fluorination patterns and 1H^{1}\text{H} NMR for azide proton environment analysis.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C7H2F4N3O2SC_7H_2F_4N_3O_2S, exact mass ~323.98 g/mol).
  • HPLC : Reverse-phase chromatography (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by AUC).
  • FTIR : Confirm azide stretch (~2100 cm1^{-1}) and ester carbonyl (~1740 cm1^{-1}) .

Advanced: How can the reactivity of the azido group be optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications?

Methodological Answer:
Optimize reaction conditions by:

  • Catalyst Selection : Use Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance regioselectivity.
  • Solvent System : Polar aprotic solvents (DMF or DMSO) improve solubility and reaction kinetics.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of azide to alkyne to minimize side reactions.
  • Kinetic Monitoring : Track reaction progress via in situ Raman spectroscopy (azide peak decay at 2100 cm1^{-1}) .

Advanced: What strategies mitigate fluorinated byproduct formation during synthesis?

Methodological Answer:

  • Temperature Control : Limit fluorination steps to ≤60°C to avoid defluorination.
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) to separate fluorinated impurities.
  • Reagent Quality : Ensure anhydrous conditions and high-purity fluorine sources (e.g., >99% XeF2_2) to reduce side reactions .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis analysis shows 10% degradation after 72 hours under ambient light.
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the STP ester (confirmed via 31P^{31}\text{P} NMR).
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 4 weeks) indicate <5% degradation when sealed under nitrogen .

Advanced: How can conflicting data on azide group reactivity in fluorinated environments be resolved?

Methodological Answer:

  • Theoretical Frameworks : Apply frontier molecular orbital (FMO) theory to assess electron-withdrawing effects of fluorine on azide reactivity.
  • Experimental Replication : Vary solvent polarity (e.g., from hexane to DMSO) and measure reaction rates via stopped-flow spectroscopy.
  • Controlled Comparisons : Use analogs (e.g., non-fluorinated azidobenzoic esters) as benchmarks to isolate fluorine’s impact .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Azide Precautions : Conduct reactions in fume hoods with blast shields; avoid metal contact to prevent explosive NaN3_3 formation.
  • Fluorinated Waste : Neutralize with Ca(OH)2_2 before disposal to immobilize fluoride ions.
  • PPE : Use nitrile gloves, face shields, and flame-resistant lab coats .

Advanced: How can researchers validate the compound’s role in photoaffinity labeling studies?

Methodological Answer:

  • UV Activation : Irradiate at 254 nm (5 mW/cm2^2) to generate nitrene intermediates; confirm crosslinking via SDS-PAGE or MALDI-TOF.
  • Control Experiments : Use non-azido analogs to distinguish specific labeling from background adsorption.
  • Quantification : Employ radiolabeled (e.g., 14C^{14}\text{C}) or fluorescent-tagged derivatives for binding affinity calculations .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with MRM transitions for sodium adducts (e.g., m/z 324 → 212).
  • Sample Preparation : Protein precipitation with cold acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict hydrolysis susceptibility of the STP ester.
  • MD Simulations : Simulate solvation dynamics in aqueous buffers to identify steric hindrance strategies for fluorine substitution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt
Reactant of Route 2
4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt

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